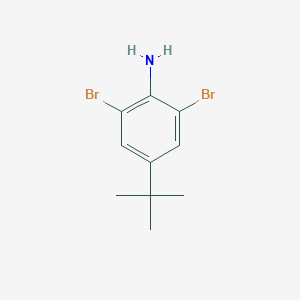
2,6-Dibromo-4-tert-butylaniline
概要
説明
Synthesis Analysis
The synthesis of compounds similar to 2,6-Dibromo-4-tert-butylaniline typically involves multi-step organic reactions. For example, compounds have been synthesized starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, leading to Schiff base compounds characterized using FTIR, 1H, and 13C NMR spectroscopic methods (Çolak et al., 2021). Another relevant synthesis method involves palladium-catalyzed cascade reactions for the efficient synthesis of related compounds, showcasing the importance of catalysis in modern synthetic routes (Hu et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds, such as those synthesized from tert-butyl and ethyl groups, is often elucidated using X-ray crystallography and DFT analyses. These studies reveal the presence of intramolecular hydrogen bonding and confirm the expected molecular geometry (Çolak et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 2,6-Dibromo-4-tert-butylaniline derivatives, such as nitrosation, have been studied to understand their electronic spectra and structural properties. Such reactions often lead to products that exhibit specific structural characteristics and reactivity patterns, influenced by their bromo and nitroso functional groups (Hoefnagel & Wepster, 1989).
科学的研究の応用
Nitrosation of Amines : 2,6-Di-tert-butylaniline, a related compound, is used in the study of nitrosation reactions, yielding nitroso derivatives with potential applications in various chemical processes (Hoefnagel & Wepster, 1989).
Polymer Synthesis : 2,6-Dibromo-4-tert-butylaniline is utilized in the synthesis of poly(1,3-phenylene-2-amino-1,3-phenylene)s, demonstrating its relevance in polymer chemistry and material science (Miura, Oka, & Morita, 1998).
Formation of N-alkoxyarylaminyl Radicals : This compound plays a role in the isolation and study of monomeric N-alkoxyarylaminyl radicals, which have applications in understanding chemical and magnetic properties of radicals (Miura et al., 2001).
Hydroamination Reactions : It is involved in hydroamination reactions, important in organic synthesis and the development of pharmaceuticals (Younis et al., 2015).
Zinc Complexes Synthesis : The compound is used in the synthesis of zinc complexes with chelating amido-imino ligands, relevant in inorganic and coordination chemistry (Fedushkin et al., 2008).
Drug Discovery : It has been studied in the context of synthesizing fragments for drug discovery, indicating its potential in pharmaceutical research (Thomson, Reilly, & Sandham, 2011).
Fluorescence Sensing : The compound is used in the synthesis of ligands for enantioselective fluorescence sensing of chiral amino alcohols, showcasing its application in analytical chemistry (Liu, Pestano, & Wolf, 2008).
Alkylation Studies : It is involved in studies of alkylation reactions, particularly in the context of pharmaceuticals, pesticides, and dyes (Yadav & Doshi, 2003).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,6-dibromo-4-tert-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br2N/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHTXNYXDWPZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375594 | |
| Record name | 2,6-dibromo-4-tert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-tert-butylaniline | |
CAS RN |
10546-67-5 | |
| Record name | 2,6-Dibromo-4-(1,1-dimethylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10546-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-dibromo-4-tert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tert-Butyl)-2,6-dibromoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,6-Dibromo-4-tert-butylaniline in the synthesis of poly(1,3-phenylene-2-amino-1,3-phenylene)s?
A1: 2,6-Dibromo-4-tert-butylaniline acts as a monomer in the palladium-catalyzed cross-coupling polycondensation reaction. [] It reacts with 1,3-phenylenebis(trimethylene boronate) to form the repeating unit of the polymer chain. The bromine atoms on 2,6-Dibromo-4-tert-butylaniline act as reactive sites for the palladium catalyst, enabling the formation of carbon-carbon bonds with the boronic ester groups of 1,3-phenylenebis(trimethylene boronate).
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



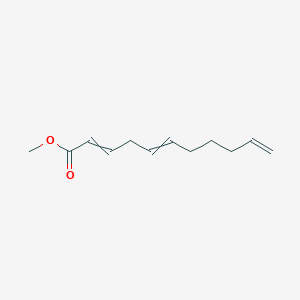

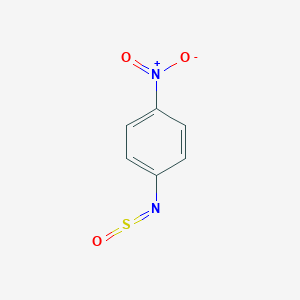
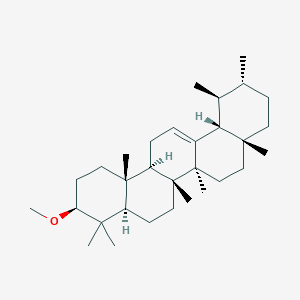

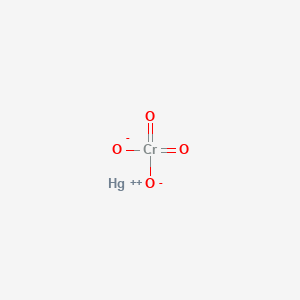
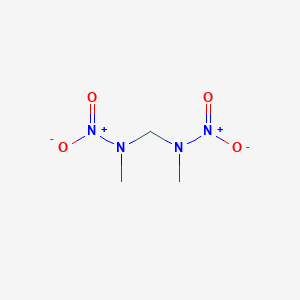

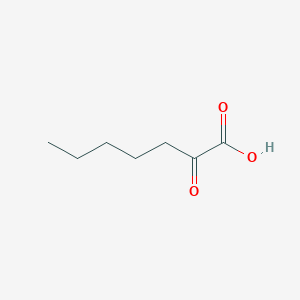




![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)